molecular formula C20H32O4 B10767905 5S,12S-diHETE

5S,12S-diHETE

Cat. No.: B10767905
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-RYYHSVJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

5S,12S-diHETE can be synthesized through the oxygenation of arachidonic acid by 5-lipoxygenase and 12-lipoxygenase. The process involves the following steps:

Industrial Production Methods

The process may also involve the use of specific reaction conditions, such as the presence of calcium ionophores to activate the lipoxygenases .

Chemical Reactions Analysis

Types of Reactions

5S,12S-diHETE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its role in both pro-inflammatory and anti-inflammatory processes. Unlike its isomers, it is produced through the interaction of different cell types, highlighting its distinct biochemical origin .

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5S,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19+/m0/s1

InChI Key

VNYSSYRCGWBHLG-RYYHSVJXSA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

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